molecular formula C9H5NO4 B1321556 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide CAS No. 64941-79-3

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No. B1321556
CAS RN: 64941-79-3
M. Wt: 191.14 g/mol
InChI Key: NMFFQLHSHIUFEZ-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. DBF has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Functionalized Derivatives : Research shows efficient methods for synthesizing derivatives of benzofuran compounds, including 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide. These methods involve reactions with various chemical agents like acetylenedicarboxylates and triphenylphosphine, contributing to the synthesis of diverse chemical entities (Mosslemin et al., 2013).

  • Synthesis of Tetrahydrobenzofuran Derivatives : Studies describe the synthesis of novel tetrahydrobenzofuran derivatives from 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, indicating its versatility in creating new chemical structures (Levai et al., 2002).

  • Transformation into Isoindole Derivatives : Research demonstrates the transformation of similar benzofuran compounds into 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides, showcasing the compound's potential in synthesizing diverse molecules (Prek et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial and Anti-Inflammatory Properties : Studies have synthesized benzofuran carboxamide derivatives and evaluated them for antimicrobial and anti-inflammatory activities. This indicates the potential of 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide in the development of new bioactive chemicals (Lavanya et al., 2017).

  • Integrin Antagonists Synthesis : Research includes the synthesis of integrin antagonists using 1,3-dioxo-1,3-dihydro-2-benzofuran derivatives, highlighting its role in developing molecules with potential therapeutic applications (Deng et al., 2003).

  • Development of Sigma Receptor Ligands : The compound has been used in the synthesis of benzofuran-2-carboxamide ligands, which are selective for sigma receptors, suggesting its importance in creating targeted therapeutic agents (Marriott et al., 2012).

Structural and Material Science Applications

  • Crystal Structure and SEM Analysis : Studies involving N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, focus on crystal structure and SEM analysis, highlighting its relevance in material science and structural chemistry (Bülbül et al., 2015).

  • 2-benzofuran derivatives has explored their luminescent properties and aggregation-enhanced emission (AEE), making them potential candidates for optoelectronic applications (Srivastava et al., 2017).

properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFQLHSHIUFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622633
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide

CAS RN

64941-79-3
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Serban - Molecules, 2020 - mdpi.com
Viral infections have resulted in millions of victims in human history. Although great efforts have been made to find effective medication, there are still no drugs that truly cure viral …
Number of citations: 32 www.mdpi.com
J Konieczkowska, A Kozanecka-Szmigiel, H Janeczek… - Dyes and …, 2018 - Elsevier
In this paper, we show a series of the new noncovalent azosystems based on poly(amide imide) matrices. Azobenzene derivatives were attached to the polymer matrix via hydrogen …
Number of citations: 11 www.sciencedirect.com
SS Tawfik, M Liu, AA Farahat - Arkivoc, 2020 - arkat-usa.org
Drugs containing the heterocyclic five-membered thiadiazoles and isosteres possess a wide range of biological activities, including but not limited to, antiviral, antifungal, antihistamine, …
Number of citations: 9 www.arkat-usa.org

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